2-(5-Cyclopropyl-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Cyclopropyl-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopropyl group and two fluorine atoms on the phenyl ring, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-cyclopropyl-2,4-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Aryl or Vinyl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed in oxidation reactions.
Boronic Acids: Formed in hydrolysis reactions.
Scientific Research Applications
2-(5-Cyclopropyl-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the coupled product. The presence of the cyclopropyl and fluorine groups can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyclopropyl and fluorine groups, making it less sterically hindered and potentially more reactive.
2,4-Difluorophenylboronic Acid: Similar in structure but lacks the cyclopropyl group, which can affect its reactivity and stability.
Cyclopropylboronic Acid: Lacks the fluorine atoms, which can influence its electronic properties and reactivity.
Uniqueness
2-(5-Cyclopropyl-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both cyclopropyl and fluorine groups on the phenyl ring. These groups can significantly influence the compound’s reactivity, stability, and selectivity in various chemical reactions, making it a valuable building block in organic synthesis.
Properties
Molecular Formula |
C15H19BF2O2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
2-(5-cyclopropyl-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BF2O2/c1-14(2)15(3,4)20-16(19-14)11-7-10(9-5-6-9)12(17)8-13(11)18/h7-9H,5-6H2,1-4H3 |
InChI Key |
IJNUAQIMZDHIIL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C3CC3 |
Origin of Product |
United States |
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